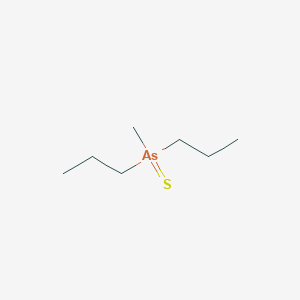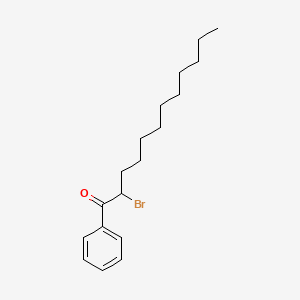
2-Bromo-1-phenyldodecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-phenyldodecan-1-one is an organic compound with the molecular formula C18H27BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, which is also bonded to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-phenyldodecan-1-one typically involves the bromination of 1-phenyldodecan-1-one. This can be achieved through the reaction of 1-phenyldodecan-1-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-phenyldodecan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-phenyldodecan-1-ol or 1-phenyldodecan-1-thiol.
Reduction: Formation of 2-bromo-1-phenyldodecan-1-ol.
Oxidation: Formation of phenolic derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-phenyldodecan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of specialty polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-phenyldodecan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carbonyl group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These reactions can affect cellular pathways and molecular targets, contributing to the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-phenylethan-1-one: A shorter chain analog with similar reactivity.
2-Bromo-1-phenylpropan-1-one: Another analog with a slightly longer chain.
Phenacyl Bromide: A related compound with a similar brominated ketone structure.
Uniqueness: 2-Bromo-1-phenyldodecan-1-one is unique due to its longer dodecane chain, which can influence its physical properties and reactivity. This longer chain can also affect its solubility and interaction with other molecules, making it distinct from its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
63424-83-9 |
|---|---|
Molekularformel |
C18H27BrO |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-bromo-1-phenyldodecan-1-one |
InChI |
InChI=1S/C18H27BrO/c1-2-3-4-5-6-7-8-12-15-17(19)18(20)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |
InChI-Schlüssel |
ZURTVYXXSRAADP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
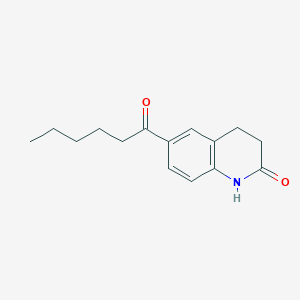
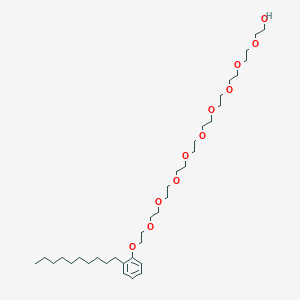
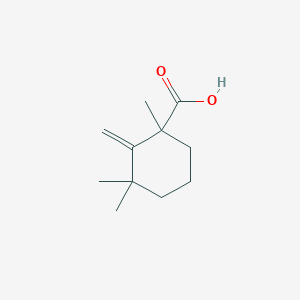

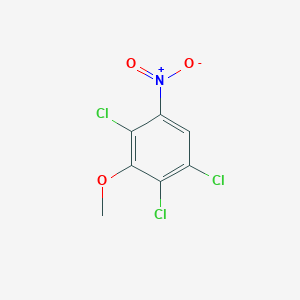
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
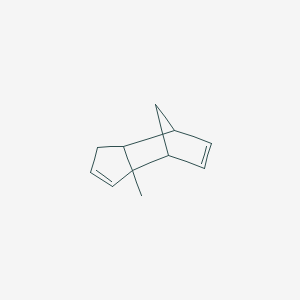
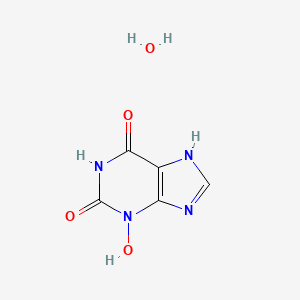
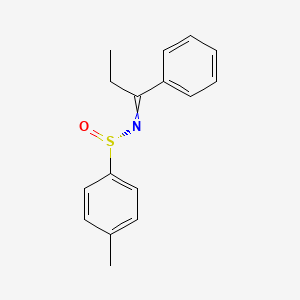
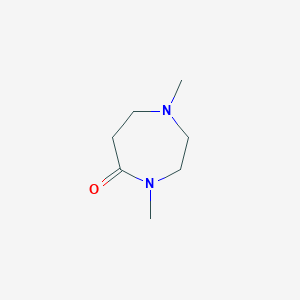
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
